1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
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Overview
Description
1-(5-(4-methoxyphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-methoxyphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-methoxyphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(4-methoxyphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5-(4-methoxyphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is unique due to its combination of aromatic rings and heterocycles, which can impart distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-17(30)29-23(15-22(26-29)18-10-12-20(31-2)13-11-18)21-16-28(19-7-4-3-5-8-19)27-25(21)24-9-6-14-32-24/h3-14,16,23H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLJCMHUTXGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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